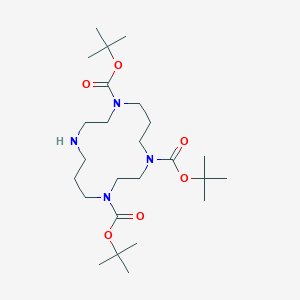

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tritert-butyl 1,4,8,11-tetrazacyclotetradecane-1,4,8-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N4O6/c1-23(2,3)33-20(30)27-15-11-16-29(22(32)35-25(7,8)9)19-18-28(14-10-12-26-13-17-27)21(31)34-24(4,5)6/h26H,10-19H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPOUUYFPSMVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCCN(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449046 | |

| Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170161-27-0 | |

| Record name | 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane, a key intermediate in the development of various therapeutic and diagnostic agents. This document details the multi-step preparation, starting from the synthesis of the parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam), followed by the selective protection of three of its four amine functionalities with tert-butoxycarbonyl (Boc) groups.

Synthesis of the Precursor: 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

The synthesis of the foundational macrocycle, cyclam, is a critical first step. A common and effective method involves a three-step process: bisacylation of a diamine, cyclization, and subsequent reduction.[1]

Step 1: Bisacylation of 1,3-Diaminopropane

The initial step involves the reaction of 1,3-diaminopropane with chloroacetyl chloride to form a dichlorodiamide compound.[1]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 1,3-diaminopropane in a chlorinated aliphatic hydrocarbon solvent.

-

Add an alkali metal carbonate, such as potassium carbonate, to the solution.

-

Cool the mixture to a temperature between 0°C and 30°C.

-

Slowly add two equivalents of chloroacetyl chloride to the cooled mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed to completion.

-

The resulting dichlorodiamide compound can be isolated and purified by standard laboratory techniques.

Step 2: Cyclization to Dioxocyclam

The dichlorodiamide from the previous step is then cyclized by reacting it with another equivalent of 1,3-diaminopropane.[1]

Experimental Protocol:

-

Dissolve the dichlorodiamide compound in acetonitrile.

-

Add an equivalent amount of 1,3-diaminopropane and an alkali metal carbonate to the solution.

-

Heat the reaction mixture to a temperature between 78°C and 83°C and maintain it under reflux.

-

Monitor the reaction for completion.

-

Upon completion, the resulting dioxocyclam can be isolated and purified.

Step 3: Reduction to 1,4,8,11-Tetraazacyclotetradecane

The final step in the synthesis of the cyclam precursor is the reduction of the dioxocyclam.

Experimental Protocol:

-

The dioxocyclam is treated with a suitable reducing agent to reduce the amide functionalities to amines.

-

Following the reduction, the final product, 1,4,8,11-tetraazacyclotetradecane, is obtained.

-

Purification can be achieved through crystallization or chromatography.

Synthesis of this compound

The selective protection of three of the four amine groups of cyclam is achieved using di-tert-butyl dicarbonate (Boc anhydride). The stoichiometry of the reactants is crucial for maximizing the yield of the desired tri-protected product.

Proposed Experimental Protocol:

-

Dissolve 1,4,8,11-tetraazacyclotetradecane in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine, to the solution to act as a proton scavenger.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (3.0 to 3.5 equivalents) in the same solvent to the cooled cyclam solution. The slight excess of Boc anhydride helps to drive the reaction towards the tri-substituted product.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

-

Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to separate the desired this compound from unreacted starting material, and mono-, di-, and tetra-Boc protected byproducts.

Data Presentation

Table 1: Properties of Key Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4,8,11-Tetraazacyclotetradecane | 1,4,8,11-tetrazacyclotetradecane | 295-37-4 | C₁₀H₂₄N₄ | 200.32 |

| This compound | tert-butyl 4,8,11-tris(tert-butoxycarbonyl)-1,4,8,11-tetraazacyclotetradecane-1-carboxylate | 170161-27-0 | C₂₅H₄₈N₄O₆ | 500.67 |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Molecular Structure of Tri-Boc-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane, also known as N,N',N''-tri-Boc-cyclam, is a chemically protected derivative of the macrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam). The introduction of three bulky tert-butoxycarbonyl (Boc) protecting groups onto the nitrogen atoms of the cyclam ring significantly alters its chemical reactivity and solubility, making it a crucial intermediate in the synthesis of more complex functionalized macrocycles. These functionalized macrocycles are of significant interest in medicinal chemistry and materials science, particularly for their ability to form stable complexes with metal ions, finding applications in areas such as medical imaging contrast agents and therapeutic radiopharmaceuticals. This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Tri-Boc-tetraazacyclotetradecane.

Molecular Structure and Properties

The fundamental structure of Tri-Boc-tetraazacyclotetradecane consists of a 14-membered ring containing four nitrogen atoms and ten carbon atoms. Three of the four nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups. The presence of these bulky protecting groups influences the conformation of the macrocyclic ring and the availability of the single unprotected secondary amine for further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 170161-27-0 | [1] |

| Molecular Formula | C₂₅H₄₈N₄O₆ | [2] |

| Molecular Weight | 500.68 g/mol | [2] |

| Appearance | Colorless to white to pale yellow solid | [2] |

| Synonyms | N,N',N''-Tri-Boc-cyclam, 1,4,8-Tris(tert-butoxycarbonyl)-1,4,8,11-tetraazacyclotetradecane | [2] |

Synthesis

The synthesis of this compound is typically achieved through the selective protection of the parent macrocycle, cyclam. The most commonly cited method involves the reaction of cyclam with di-tert-butyl dicarbonate (Boc₂O).[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for Boc protection of amines.

Materials:

-

1,4,8,11-Tetraazacyclotetradecane (cyclam)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,4,8,11-tetraazacyclotetradecane (1.0 eq) in ice-cold dichloromethane.[3]

-

To this solution, add di-tert-butyl dicarbonate (1.8 eq) under an inert atmosphere.[3]

-

Allow the reaction mixture to stir overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation to obtain the crude product as a light yellow oil.[3]

-

Purify the crude product by flash column chromatography on silica gel, eluting with a methanol/dichloromethane gradient (e.g., 5:95 v/v).[3]

-

The first fraction collected corresponds to the desired tri-Boc-protected cyclam.[3]

-

Concentrate the purified fraction under reduced pressure to yield this compound as a thick, colorless oil or a white to pale yellow solid.[2][3]

Synthesis Workflow

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of the product.

| Ion | Observed m/z | Reference |

| [M+Na]⁺ | 523 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

A large singlet integrating to 27 protons around 1.4-1.5 ppm, corresponding to the methyl protons of the three tert-butyl groups.

-

A complex series of multiplets in the range of 2.5-3.5 ppm, corresponding to the methylene protons of the tetraazacyclotetradecane ring. The exact chemical shifts and coupling patterns will be influenced by the conformation of the macrocycle.

-

A broad singlet corresponding to the N-H proton of the unprotected amine.

Expected ¹³C NMR Features:

-

A signal around 80 ppm corresponding to the quaternary carbons of the tert-butyl groups.

-

A signal around 28 ppm corresponding to the methyl carbons of the tert-butyl groups.

-

A series of signals in the range of 40-60 ppm corresponding to the methylene carbons of the macrocyclic ring.

-

Signals corresponding to the carbonyl carbons of the Boc groups are expected to appear around 155 ppm.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Applications in Research and Drug Development

Tri-Boc-tetraazacyclotetradecane is primarily utilized as a versatile synthetic intermediate. The single unprotected secondary amine provides a reactive site for the introduction of various functional groups through N-alkylation or N-acylation reactions. This allows for the synthesis of a wide range of mono-functionalized cyclam derivatives. These derivatives can be designed to have specific properties, such as:

-

Chelating agents for metal ions: The functionalized cyclam can be used to create highly stable complexes with metal ions like copper, gallium, and lutetium, which are used in PET imaging and radiotherapy.

-

Fluorescent probes: Attachment of a fluorophore allows for the creation of sensors for metal ions or biological molecules.

-

Drug conjugates: A therapeutic agent can be attached to the cyclam scaffold for targeted delivery.

The Boc protecting groups can be subsequently removed under acidic conditions to either yield the mono-functionalized cyclam or to allow for further modification at the other nitrogen atoms.

Conclusion

This compound is a key building block in the field of macrocyclic chemistry. Its synthesis, while straightforward, provides a crucial intermediate for the development of sophisticated molecules with a wide array of potential applications in medicine and beyond. The ability to selectively functionalize the cyclam ring at a single position opens up a vast chemical space for the design of novel compounds with tailored properties. Further research into the synthesis of diverse derivatives and the exploration of their biological activities will continue to be an active area of investigation.

References

role of Boc protection in cyclam synthesis

An In-depth Technical Guide on the Core Role of Boc Protection in Cyclam Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the tetraazamacrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam) serves as a foundational scaffold for a vast array of applications.[1][2] Its ability to form stable complexes with numerous transition metals makes it an invaluable ligand for MRI contrast agents, radiopharmaceuticals, and catalytic systems. However, the synthesis of precisely functionalized cyclam derivatives is challenging due to the presence of four reactive secondary amine groups. Uncontrolled reactions can lead to mixtures of poly-alkylated products, limiting yields and complicating purification.

The strategic use of protecting groups is paramount to overcoming these hurdles. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in cyclam chemistry.[3][4] Its widespread use stems from a unique combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under acidic conditions.[4][5] This guide provides a detailed exploration of the function and application of the Boc protecting group in cyclam synthesis, supported by quantitative data, experimental protocols, and mechanistic workflows.

The Strategic Advantage of Boc Protection

The core principle of using the Boc group is to temporarily convert the highly nucleophilic secondary amines of the cyclam ring into significantly less reactive carbamates.[4] This deactivation allows chemists to orchestrate subsequent transformations with high precision. The protecting agent, di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), reacts readily with the cyclam amines to form the N-Boc derivative.[6]

The key advantages of the Boc group in this context are:

-

Robust Stability: The Boc group is stable to strong bases, nucleophiles, and catalytic hydrogenation conditions.[3][5]

-

Orthogonality: Its stability profile makes it orthogonal to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, enabling complex, multi-step synthetic strategies.[3]

-

Clean Deprotection: Removal is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid), which cleanly liberates the free amine, carbon dioxide, and a stable tert-butyl cation.[7][8]

Synthetic Workflows Employing Boc Protection

The versatility of Boc protection enables several key synthetic strategies for cyclam functionalization. The most powerful of these is the ability to selectively protect a subset of the amine groups, leaving specific positions open for modification.

Caption: General workflow for Boc protection and deprotection of amines.

A critical application in drug development is the synthesis of mono-functionalized cyclam derivatives, which can be conjugated to biomolecules or other moieties. This is efficiently achieved by first preparing an intermediate where three of the four nitrogens are protected, typically 1,4,8-tri-Boc-cyclam.

Caption: Logical workflow for synthesizing mono-functionalized cyclam.

This stepwise approach provides precise control over the position and degree of substitution, which is essential for developing targeted therapeutic and diagnostic agents.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is substrate and condition-dependent. The following tables summarize typical reaction parameters from the literature.

Table 1: Comparison of Boc Protection Conditions

| Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| General Amine | Boc₂O, TEA | H₂O/THF | 0 - RT | 4 | >95% (Typical) | [9] |

| Amine | Boc₂O, DIPEA | Dichloromethane | RT | 3 | Not Specified | [10] |

| Cyclen | Boc₂O | Not Specified | Not Specified | Not Specified | Not Specified | [11] |

| Amine | Boc₂O | None (Solvent-free) | Not Specified | Not Specified | High | [6] |

Table 2: Comparison of Boc Deprotection Methods

| Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 0.5 - 2 h | >95% (Typical) | [7][12] |

| Strong Acid | 4M HCl | 1,4-Dioxane | RT | 1 - 4 h | High | [7] |

| "Click" Adduct | TFA/DCM/H₂O (90:5:5) | N/A | RT | 6 h | 96 - 99% | [12] |

| Lewis Acid | TMSI, then MeOH | Chloroform | RT | Not Specified | High | [8] |

| Green Method | Water | Water | 90 - 100 | < 15 min | 90 - 96% | [13] |

Key Experimental Protocols

The following protocols are generalized procedures based on common methods reported in the literature for the protection and deprotection of amines relevant to cyclam synthesis.

Protocol 1: General N-Boc Protection of an Amine[4][9]

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a stir bar.

-

Add the base (typically 1.1 to 1.5 equivalents). If using DMAP, a catalytic amount (0.1 eq) is often sufficient.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product. Further purification by column chromatography may be necessary.

Protocol 2: Synthesis of 1,4,8-tri-Boc-1,4,8,11-tetraazacyclotetradecane

While a specific, detailed protocol for this exact transformation was not found in the initial search results, its synthesis is a crucial step for creating "click" chemistry precursors.[11][12] The general approach involves reacting cyclam with a stoichiometric excess of Boc anhydride to favor the formation of the tri-protected species, followed by careful chromatographic separation.

Protocol 3: General N-Boc Deprotection with Trifluoroacetic Acid (TFA)[7][12]

Materials:

-

N-Boc protected substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected substrate in DCM (a typical ratio is 1:1 to 1:4 DCM:TFA).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the solution. Gas evolution (CO₂) will be observed.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash carefully with saturated aqueous NaHCO₃ solution until gas evolution ceases to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. The product may be isolated as a free base or its corresponding salt.

Caption: Acid-catalyzed Boc deprotection mechanism.[7]

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the synthesis of functionalized cyclam derivatives. Its robust nature, combined with the ease of its introduction and removal, provides chemists with precise control over synthetic outcomes. The ability to generate selectively protected intermediates, such as tri-Boc-cyclam, is fundamental to creating the mono-functionalized macrocycles required for advanced applications in medicine and materials science. A thorough understanding of the principles and protocols outlined in this guide is crucial for the successful implementation of Boc protection strategies in research and development.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclam - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane, a key synthetic intermediate in medicinal and materials chemistry. Due to the absence of specific quantitative solubility data in peer-reviewed literature, this document focuses on its inferred solubility profile based on its chemical structure and provides comprehensive, standardized protocols for its experimental determination.

Introduction: Understanding the Compound

This compound is a macrocyclic amine where three of the four nitrogen atoms of the cyclam (1,4,8,11-tetraazacyclotetradecane) ring are protected with tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial for regioselective functionalization of the remaining free secondary amine. The parent cyclam ring is a powerful metal-chelating agent used in applications ranging from medical imaging contrast agents to catalysts. The tri-Boc derivative serves as a versatile building block for synthesizing complex, well-defined macrocyclic structures.

The physicochemical properties, particularly solubility, are critical for its application in synthesis, influencing reaction conditions, purification strategies, and handling. The presence of the three large, nonpolar Boc groups dramatically alters the solubility profile compared to the more polar, water-soluble parent cyclam.

Solubility Profile

The parent cyclam is noted to be soluble in water, dichloromethane, and methanol, and can be recrystallized from dioxane or toluene.[1][2] The addition of three bulky, hydrophobic Boc groups significantly increases the lipophilicity of the molecule. This structural change leads to a predictable shift in solubility, decreasing its affinity for polar/protic solvents and increasing it for nonpolar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | Effective at solvating large, moderately polar organic molecules. Chloroform is used in the workup of the parent cyclam.[2] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Soluble | Good balance of polarity to solvate the molecule. Dioxane is a recrystallization solvent for the parent cyclam.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Common solvent for chromatography and reactions involving Boc-protected compounds. |

| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Soluble | Generally effective solvents for a wide range of organic intermediates. Acetonitrile is used in related macrocycle functionalization.[3] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | Solubility is expected to be lower than in aprotic solvents due to the compound's reduced ability to hydrogen bond. |

| Hydrocarbons | Hexanes, Heptane, Toluene | Sparingly Soluble to Insoluble | The molecule is likely too polar for significant solubility in nonpolar alkanes, though toluene may be an effective recrystallization solvent.[2] |

| Aqueous | Water, Buffers | Insoluble | The large hydrophobic surface area imparted by the three Boc groups prevents solvation in water. Lower aliphatic amines' solubility decreases as molar mass and the size of the hydrophobic alkyl group increase.[4] |

Experimental Protocol for Equilibrium Solubility Determination

To obtain reliable, quantitative solubility data, the Saturation Shake-Flask Method is the universally recognized gold standard.[5][6][7] This method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in equilibrium with the solid material.

The following diagram outlines the critical steps in the shake-flask method.

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

-

Preparation : Add an excess amount of solid this compound to a known volume of the desired organic solvent in a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration : Seal the vials and place them in an incubator shaker or on a rotator. Agitate the samples at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. For macrocyclic compounds, 24 to 72 hours is recommended.[6][8]

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand at the same constant temperature for the solid to sediment. To ensure complete removal of undissolved solid, the supernatant should be carefully withdrawn and filtered (e.g., through a 0.22 µm chemically compatible filter) or centrifuged.

-

Quantification :

-

Prepare a calibration curve using accurately weighed standards of the compound dissolved in the same solvent.

-

Precisely dilute an aliquot of the clear, saturated filtrate with a suitable solvent (often the mobile phase for the analytical method).

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][9]

-

-

Calculation : Determine the concentration of the compound in the saturated solution by comparing the analytical response to the calibration curve, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mM.

High-Throughput Apparent Solubility Screening

In drug discovery and early development, high-throughput screening (HTS) methods are often used to determine apparent solubility for a large number of compounds.[6] These methods are faster but may not represent true thermodynamic equilibrium. A common approach uses 96-well filter plates.

Caption: A streamlined workflow for 96-well plate-based solubility screening.

This HTS protocol involves adding a concentrated stock solution of the compound (typically in DMSO) to the solvent in a 96-well plate, shaking for a shorter period (e.g., 1.5 hours), filtering, and analyzing the filtrate.[6] While efficient, the presence of a co-solvent like DMSO can inflate the measured solubility value.

Conclusion

This compound is a key synthetic intermediate whose utility is governed by its solubility in organic solvents. While quantitative data is sparse, its chemical structure—dominated by three large, hydrophobic Boc groups—indicates high solubility in common aprotic organic solvents like DCM, THF, and ethyl acetate, and poor solubility in aqueous media. For researchers requiring precise data for process development or formulation, the detailed shake-flask experimental protocol provided herein is the recommended standard for accurately determining its thermodynamic solubility.

References

- 1. Cas 295-37-4,1,4,8,11-TETRAAZACYCLOTETRADECANE | lookchem [lookchem.com]

- 2. 1,4,8,11-TETRAAZACYCLOTETRADECANE | 295-37-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. lifechemicals.com [lifechemicals.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of N,N',N''-Tri-Boc-cyclam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N,N',N''-Tri-Boc-cyclam (tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate), a key intermediate in the synthesis of functionalized cyclam derivatives for various applications, including medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N,N',N''-Tri-Boc-cyclam, providing a reference for characterization and quality control.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.45 - 3.20 | m | 12H | N-CH₂ (ring) |

| 2.80 - 2.60 | m | 4H | N-CH₂ (ring) |

| 1.80 - 1.60 | m | 4H | C-CH₂-C (ring) |

| 1.47 | s | 27H | C(CH₃)₃ |

Solvent: CDCl₃ Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C=O (Boc) |

| 79.5 | C(CH₃)₃ |

| 49.5 | N-CH₂ |

| 47.8 | N-CH₂ |

| 45.5 | N-CH₂ |

| 28.5 | C(CH₃)₃ |

| 25.0 | C-CH₂-C |

Solvent: CDCl₃ Spectrometer Frequency: 75 MHz

Table 3: Mass Spectrometry Data

| Technique | Ion | m/z |

| Electrospray Ionization (ESI) | [M+H]⁺ | 501.4 |

M represents the molecular weight of N,N',N''-Tri-Boc-cyclam (C₂₅H₄₈N₄O₆, MW: 500.67 g/mol ).

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | s | C-H stretch (aliphatic) |

| 1695 | s | C=O stretch (urethane) |

| 1475 | m | C-H bend |

| 1165 | s | C-O stretch |

s = strong, m = medium

Experimental Protocols

The synthesis and purification of N,N',N''-Tri-Boc-cyclam are critical for obtaining a high-purity product suitable for further chemical modifications. The following protocol is based on established literature procedures.

Synthesis of N,N',N''-Tri-Boc-cyclam

Materials:

-

1,4,8,11-Tetraazacyclotetradecane (Cyclam)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 1,4,8,11-tetraazacyclotetradecane (cyclam) (1.0 g, 5.0 mmol) in dichloromethane (50 mL) at 0 °C, triethylamine (2.1 mL, 15.0 mmol) is added.

-

A solution of di-tert-butyl dicarbonate (3.27 g, 15.0 mmol) in dichloromethane (20 mL) is added dropwise to the reaction mixture over a period of 30 minutes while maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford N,N',N''-Tri-Boc-cyclam as a white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of N,N',N''-Tri-Boc-cyclam.

Caption: Synthesis and Characterization Workflow for N,N',N''-Tri-Boc-cyclam.

The Strategic Intermediate: A Technical Guide to CAS Number 170161-27-0 in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound identified by CAS number 170161-27-0. This molecule, an important intermediate in medicinal chemistry, is known by its systematic name: tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate, also referred to as 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane.

Its primary significance lies in its role as a key building block in the synthesis of Plerixafor (AMD3100), a hematopoietic stem cell mobilizer. This guide will delve into the physicochemical properties of this intermediate, its synthesis, and its ultimate application in the production of this vital therapeutic agent.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of CAS number 170161-27-0 is presented in the table below, providing a ready reference for researchers.

| Property | Value |

| CAS Number | 170161-27-0 |

| Molecular Formula | C₂₅H₄₈N₄O₆ |

| Molecular Weight | 500.68 g/mol |

| IUPAC Name | tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate |

| Synonyms | This compound, TriBOC-Cyclam |

| Physical Form | White to off-white crystalline solid or oil |

| Melting Point | 48-54°C |

| Solubility | Insoluble in water |

| Purity | Typically >95% |

Synthesis of this compound

The synthesis of this compound is a crucial step in the production of Plerixafor. The most cited method for this synthesis was reported by Dessolin et al. in the Journal of Medicinal Chemistry in 1999. This procedure involves the selective protection of three of the four amine groups of the macrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam).

Experimental Protocol: Synthesis of this compound

The following protocol is based on the procedure described by Dessolin et al. and subsequent patent literature.

Materials:

-

1,4,8,11-tetraazacyclotetradecane (cyclam)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

Protection of Cyclam: 1,4,8,11-tetraazacyclotetradecane (cyclam) is reacted with di-tert-butyl dicarbonate in a suitable solvent such as dichloromethane.[1] This reaction is performed under controlled conditions to achieve the desired tris-Boc protected cyclam.[1]

-

Purification: The resulting product, this compound, is then purified using column chromatography to achieve a high degree of purity.[1] The reported yield for this step is approximately 24%.[1]

Application in the Synthesis of Plerixafor

The primary utility of this compound is as a precursor to Plerixafor. The single unprotected amine on the cyclam ring allows for the coupling of two of these molecules via a linker.

Experimental Protocol: Synthesis of Plerixafor from the Tri-Boc Intermediate

The synthesis of Plerixafor from the tri-Boc protected intermediate involves a coupling reaction followed by deprotection.

Materials:

-

This compound

-

α,α'-Dibromo-p-xylene

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

Procedure:

-

Coupling Reaction: The tri-Boc protected cyclam is reacted with α,α'-dibromo-p-xylene in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile.[1] This reaction links two of the tri-Boc cyclam molecules together through the p-xylene linker, forming the hex-Boc protected Plerixafor precursor.[1]

-

Deprotection: The six Boc protecting groups are then removed from the precursor molecule. This is typically achieved by treatment with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. This step yields the final active pharmaceutical ingredient, Plerixafor.

The End Product: Plerixafor and its Biological Activity

Plerixafor is a hematopoietic stem cell mobilizer used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[2]

Mechanism of Action: CXCR4 Antagonism

Plerixafor functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[2] It blocks the binding of its cognate ligand, stromal cell-derived factor-1α (SDF-1α), to the CXCR4 receptor.[2] This interaction is critical for the retention of hematopoietic stem cells in the bone marrow. By disrupting this axis, Plerixafor induces the rapid mobilization of these stem cells into the peripheral bloodstream.

Signaling Pathway

The binding of SDF-1α to CXCR4 activates several downstream signaling pathways that promote cell survival and proliferation. Plerixafor's antagonism of CXCR4 inhibits these pathways.

Pharmacokinetics of Plerixafor

Understanding the pharmacokinetic profile of the final drug product is essential for drug development professionals.

| Parameter | Value |

| Administration | Subcutaneous injection |

| Peak Plasma Time | 30-60 minutes |

| Protein Binding | 58% |

| Metabolism | Not metabolized |

| Elimination Half-Life | 3-5 hours |

| Excretion | Primarily via urine |

Conclusion

CAS number 170161-27-0, or this compound, is a pivotal intermediate in the synthesis of the clinically significant drug, Plerixafor. Its strategic design, allowing for selective functionalization of the cyclam macrocycle, is a testament to the principles of modern medicinal chemistry. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and application of this intermediate is fundamental to the production of Plerixafor and potentially other novel therapeutics targeting the CXCR4-SDF-1α axis. This guide provides a foundational resource for these endeavors, compiling the essential technical information required for informed research and development.

References

An In-depth Technical Guide to Macrocyclic Chemistry with Protected Cyclams

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the macrocyclic chemistry of protected cyclams (1,4,8,11-tetraazacyclotetradecanes). It delves into the strategic importance of protecting group chemistry for the regioselective functionalization of the cyclam framework, a critical step in the development of novel therapeutic and diagnostic agents. This document outlines detailed synthetic methodologies for the preparation of mono-, di-, and tri-protected cyclams, with a focus on commonly employed protecting groups such as tert-butyloxycarbonyl (Boc), benzyl (Bn), and trityl (Tr). Furthermore, it presents a compilation of quantitative data on the thermodynamic stability and kinetic inertness of protected cyclam-metal complexes, alongside their binding affinities for relevant biological targets, notably the CXCR4 receptor. Experimental protocols for key synthetic and analytical techniques are detailed to enable practical application in a research setting. Finally, signaling pathways and molecular interactions involving protected cyclam derivatives are visualized to provide a deeper understanding of their mechanism of action.

Introduction to Macrocyclic Chemistry and the Significance of Cyclams

Macrocyclic compounds, characterized by their large ring structures, are of immense interest in medicinal chemistry due to their unique combination of structural pre-organization and conformational flexibility.[1] This allows for high-affinity and selective interactions with biological targets, often surpassing those of their linear counterparts.[2] Among the diverse array of macrocycles, the 14-membered tetraazamacrocycle, cyclam, has emerged as a privileged scaffold in drug discovery and development.[3]

The four secondary amine groups of the cyclam ring provide excellent coordination sites for a wide range of metal ions, forming highly stable complexes.[3][4] This property has been exploited in the design of radiopharmaceuticals for imaging and therapy, where stable chelation of a radionuclide is paramount.[5] Moreover, functionalized cyclam derivatives have shown significant therapeutic potential, most notably with the bicyclam derivative, Plerixafor (AMD3100), an antagonist of the CXCR4 receptor used for stem cell mobilization.[3][6]

The therapeutic efficacy and diagnostic utility of cyclam-based agents are intrinsically linked to the nature and positioning of functional groups on the macrocyclic framework. These substituents modulate the molecule's physicochemical properties, including its lipophilicity, solubility, and, crucially, its binding affinity and selectivity for biological targets. Consequently, the ability to regioselectively functionalize the cyclam ring is of paramount importance. This is where the strategic application of protecting groups becomes indispensable. By temporarily blocking one or more of the reactive secondary amine groups, specific positions on the cyclam ring can be selectively modified.[7] This guide will provide an in-depth exploration of the synthesis, properties, and applications of protected cyclams.

Protecting Group Strategies for Cyclam Functionalization

The selective functionalization of the four equivalent secondary amines of cyclam presents a significant synthetic challenge. To achieve regiocontrol and synthesize mono-, di-, or tri-substituted derivatives, the use of protecting groups is essential.[7] An ideal protecting group should be introduced in high yield, be stable to the reaction conditions of subsequent functionalization steps, and be removed selectively under mild conditions without affecting other parts of the molecule.[8]

Common Protecting Groups for Cyclam

Several protecting groups have been successfully employed for the selective protection of cyclam's secondary amines. The choice of protecting group depends on the desired level of protection and the orthogonality required for subsequent synthetic steps.

-

Tert-Butyloxycarbonyl (Boc): The Boc group is widely used due to its ease of introduction using di-tert-butyl dicarbonate (Boc)₂O and its stability to a wide range of non-acidic conditions.[9] It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[10] The bulky nature of the Boc group can also influence the regioselectivity of protection.

-

Benzyl (Bn): Benzyl groups are introduced using benzyl halides (e.g., benzyl bromide) in the presence of a base.[11] They are stable to both acidic and basic conditions, making them suitable for a variety of subsequent reactions.[12] Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild method that often does not affect other functional groups.[11]

-

Trityl (Tr): The trityl group, being exceptionally bulky, offers high steric hindrance and is often used for the selective protection of one or two amine groups.[13] It is introduced using trityl chloride and is highly sensitive to acidic conditions for its removal.[13][14]

-

Tosyl (Ts): Tosyl groups are robust protecting groups that can be introduced using tosyl chloride. The resulting tosylamides can be deprotected under reducing conditions. The use of a tritosylated cyclam intermediate has been a key strategy for the synthesis of mono-functionalized cyclams.

-

Trifluoroacetyl: This group can be selectively introduced to protect three of the four amine groups of cyclam in high yield, leaving one amine available for functionalization.[15] It is readily removed under mild basic conditions.[15]

Regioselective Synthesis of Protected Cyclams

The synthesis of mono-, di-, and tri-protected cyclams requires careful control of reaction conditions and stoichiometry.

-

Mono-protected Cyclams: A common strategy for synthesizing mono-N-alkylated cyclams is to react the desired alkyl halide with a large excess of cyclam. This statistical approach favors the mono-substituted product. Alternatively, the use of a tri-protected cyclam intermediate, such as tritosylcyclam or tri-trifluoroacetylcyclam, allows for the selective alkylation of the single unprotected amine, followed by deprotection to yield the mono-functionalized cyclam.

-

Di-protected Cyclams: The synthesis of di-protected cyclams can be achieved by adjusting the stoichiometry of the protecting group reagent to cyclam. The relative positions of the two protecting groups (e.g., 1,8- or 1,11-disubstituted vs. 1,4- or 1,8-disubstituted) can be influenced by the reaction conditions and the nature of the protecting group.

-

Tri-protected Cyclams: Tri-protected cyclams are valuable intermediates for the synthesis of mono-functionalized derivatives. As mentioned, reagents like ethyl trifluoroacetate can selectively introduce three protecting groups in high yield.[15]

Orthogonal Protection Strategies

For the synthesis of more complex, multi-functionalized cyclam derivatives, orthogonal protecting group strategies are employed.[3][6][16] This involves the use of multiple protecting groups that can be removed under different, non-interfering conditions. For example, a cyclam molecule could be protected with a combination of acid-labile (e.g., Boc, Tr), base-labile (e.g., trifluoroacetyl), and hydrogenolysis-labile (e.g., Bn) groups. This allows for the sequential deprotection and functionalization of specific amine groups in a controlled manner.

Quantitative Data on Protected Cyclams and their Complexes

The stability of metal complexes formed with protected cyclams and the binding affinity of these derivatives to biological targets are critical parameters for their application in drug development. This section summarizes key quantitative data in a structured format.

Thermodynamic Stability of Metal Complexes

The thermodynamic stability of a metal complex is typically expressed as the logarithm of the overall stability constant (log β). Higher values of log β indicate a more stable complex. The presence of protecting groups on the cyclam ring can influence the stability of the resulting metal complexes.

Table 1: Thermodynamic Stability Constants (log β) of Metal Complexes with Cyclam and a Functionalized Derivative.

| Metal Ion | Cyclam | [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid (H₂te1P) |

| Cu(II) | 27.5 | 27.34[17] |

| Zn(II) | 15.5 | 21.03[17] |

| Ni(II) | 22.2 | - |

| Co(II) | 13.5 | - |

| Ca(II) | < 3 | - |

| Mg(II) | < 2 | - |

Data for cyclam is provided as a baseline for comparison. Data for H₂te1P, a mono-functionalized cyclam, illustrates the impact of a pendant arm on complex stability.

Binding Affinity to the CXCR4 Receptor

The CXCR4 receptor is a key target for many cyclam-based drugs. The binding affinity is often reported as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.

Table 2: Binding Affinity of Cyclam Derivatives to the CXCR4 Receptor.

| Compound | IC₅₀ (nM) | Assay Method |

| AMD3100 (Plerixafor) | 572 | Calcium Mobilization[15] |

| HF51116 | 12 | Competitive Binding Assay[18] |

| AMD11070 | 9 | Calcium Mobilization[15] |

| CuCB-Bicyclam | 10 | Competitive Binding Assay[19] |

Note: The binding affinities can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of protected cyclams.

Synthesis of Tri-Boc-Protected Cyclam

This protocol describes a general procedure for the protection of three of the four secondary amines of cyclam with the Boc group.

Materials:

-

Cyclam

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve cyclam (1 equivalent) in DCM in a round-bottom flask.

-

Add triethylamine (3 equivalents) to the solution.

-

Slowly add a solution of (Boc)₂O (3 equivalents) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield tri-Boc-protected cyclam.

Deprotection of Boc-Protected Cyclam

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

-

Boc-protected cyclam derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected cyclam derivative in a mixture of TFA and DCM (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected cyclam derivative.

Determination of Metal Complex Stability Constants by Potentiometric Titration

This protocol describes a general method for determining the stability constants of metal-cyclam complexes.[20]

Materials:

-

Protected cyclam ligand

-

Metal salt (e.g., perchlorate or nitrate salt of the metal ion of interest)

-

Standardized strong acid (e.g., HClO₄)

-

Standardized strong base (e.g., NaOH, carbonate-free)

-

Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

-

Calibrated pH meter with a combination glass electrode

-

Thermostatted titration vessel

Procedure:

-

Prepare a solution of the protected cyclam ligand of known concentration in a background electrolyte solution.

-

Add a known amount of standardized strong acid to protonate the amine groups of the cyclam.

-

Titrate this solution with a standardized strong base, recording the pH at regular intervals of added base volume. This constitutes the ligand-only titration.

-

Prepare a second solution containing the same concentrations of the ligand and strong acid, but also including a known concentration of the metal salt.

-

Titrate this metal-ligand solution with the same standardized strong base, again recording the pH at regular intervals.

-

The stability constants are calculated from the displacement of the metal-ligand titration curve relative to the ligand-only titration curve using appropriate software for complexometric equilibria calculations.[21]

Signaling Pathways and Molecular Interactions

Protected and functionalized cyclam derivatives often exert their biological effects by interacting with specific signaling pathways. A prominent example is the inhibition of the CXCR4 chemokine receptor.

CXCR4 Receptor Antagonism

The CXCR4 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including stem cell trafficking, immune responses, and cancer metastasis.[22] Its endogenous ligand is the chemokine CXCL12 (also known as SDF-1). The interaction between CXCL12 and CXCR4 triggers a cascade of intracellular signaling events.

Many cyclam-based antagonists, such as Plerixafor (AMD3100), function by binding to the orthosteric pocket of the CXCR4 receptor, thereby preventing the binding of CXCL12 and inhibiting downstream signaling.[18] The binding of these antagonists is stabilized by electrostatic interactions between the protonated amine groups of the cyclam ring and negatively charged residues in the receptor's binding pocket, such as Asp262 and Glu288.[18][23]

The following diagram illustrates the general workflow for identifying and characterizing CXCR4 antagonists based on protected cyclams.

The following diagram illustrates the simplified signaling pathway of CXCR4 and its inhibition by a cyclam-based antagonist.

Conclusion

The strategic use of protecting groups in the synthesis of cyclam derivatives is a cornerstone of modern macrocyclic chemistry, enabling the development of highly functionalized molecules with tailored properties for therapeutic and diagnostic applications. This guide has provided a comprehensive overview of the key concepts, synthetic methodologies, and quantitative data relevant to the field. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development. As our understanding of the intricate roles of macrocycles in biological systems continues to grow, the importance of precise synthetic control offered by protecting group chemistry will undoubtedly become even more critical in the design of next-generation macrocyclic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. ccpn.ac.uk [ccpn.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 11. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mono-N-Benzyl-Cyclam - www.chematech-mdt.com [chematech-mdt.com]

- 13. Potentiometric titration [protocols.io]

- 14. ijmrset.com [ijmrset.com]

- 15. researchgate.net [researchgate.net]

- 16. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 17. Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: a new ligand for selective copper(ii) binding - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 21. ijarsct.co.in [ijarsct.co.in]

- 22. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Importance of receptor flexibility in binding of cyclam compounds to the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Tri-Boc-Cyclam Metal Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-Boc-cyclam (tri-tert-butyl 1,4,8,11-tetraazacyclotetradecane-1,4,8-tricarboxylate) is a critical intermediate in the synthesis of functionalized cyclam-based metal chelators. The tert-butoxycarbonyl (Boc) protecting groups allow for selective N-functionalization of the cyclam macrocycle, enabling the development of chelating agents with tailored properties for various applications, including radiopharmaceuticals and medical imaging agents.[1][2] This guide provides an in-depth overview of the synthesis of Tri-Boc-cyclam, its role in the preparation of bespoke chelators, and the fundamental principles of their metal chelation behavior, supported by experimental data and protocols from studies on related functionalized cyclam derivatives.

Synthesis of Tri-Boc-Cyclam and Functionalized Derivatives

The synthesis of functionalized cyclam ligands typically involves a multi-step process starting with the protection of the cyclam nitrogen atoms, followed by alkylation and deprotection.

Experimental Protocol: Synthesis of a Monofunctionalized Cyclam Derivative via a Tri-Boc-Protected Intermediate

This protocol describes a general method for the synthesis of a monofunctionalized cyclam, which starts with a tri-Boc-protected cyclam precursor.

1. Alkylation of Tri-Boc-Cyclam:

-

The tris(tert-butoxycarbonyl)-protected cyclam precursor is dissolved in anhydrous acetonitrile.

-

A base, such as potassium carbonate, is added to the solution.

-

The alkylating agent, for example, diethyl (6-(chloromethyl)pyridin-2-yl)phosphonate, is added to the mixture.[2]

-

The reaction is stirred at an elevated temperature until completion, monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

The resulting tri-protected, mono-functionalized cyclam is purified using column chromatography.[2]

2. Deprotection:

-

The purified product from the previous step is treated with an aqueous solution of hydrochloric acid (HCl).[2]

-

This step simultaneously cleaves the acid-sensitive Boc and ester protecting groups.[2]

-

The final monofunctionalized cyclam ligand is isolated after recrystallization.[2]

Metal Chelation by Functionalized Cyclam Derivatives

Once the desired functionalized cyclam ligand is synthesized, its ability to chelate various metal ions is investigated. The coordination chemistry of these complexes is highly dependent on the nature of the metal ion and the pendant functional groups on the cyclam ring.

Quantitative Data on Metal Complexation

The stability of metal complexes with cyclam derivatives is a crucial parameter for their application. Potentiometric titrations are commonly used to determine the protonation constants of the ligands and the thermodynamic stability constants of their metal complexes.

Table 1: Protonation Constants and Thermodynamic Stability Constants for a Cyclam Derivative with Three Acetate Pendant Arms (H3te3a)

| Log K | |

| Protonation Constants | |

| H | 11.25 |

| H2 | 10.12 |

| H3 | 4.37 |

| H4 | 3.19 |

| Thermodynamic Stability Constants (log KML) | |

| Ca(II) | 9.04 |

| Mn(II) | 20.37 |

| Co(II) | 24.31 |

| Ni(II) | 22.18 |

| Cu(II) | 27.24 |

| Zn(II) | 23.95 |

| Cd(II) | 22.01 |

| Pb(II) | 24.23 |

Data obtained from potentiometric studies performed at 298.2 K and an ionic strength of 0.10 mol dm⁻³ in NMe₄NO₃.[3]

Experimental Protocol: Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to fully characterize the resulting metal complexes.

1. Potentiometric Titrations:

-

Performed at a constant temperature (e.g., 298.2 K) and ionic strength (e.g., 0.10 mol dm⁻³ in NMe₄NO₃) to determine protonation and stability constants.[3]

2. NMR Spectroscopy:

-

¹H and ³¹P NMR titrations can be used to determine high first protonation constants and to elucidate the sequence of protonation.[3]

-

For certain metal complexes, such as those with Cadmium(II), ³¹P NMR can confirm the coordination of phosphonate moieties to the metal ion.[3]

3. UV-Vis-NIR Spectroscopy:

-

Electronic absorption spectra provide information about the coordination geometry of the metal ion. For instance, the d-d transitions observed for Co(II) and Ni(II) complexes can indicate a distorted octahedral coordination.[3]

4. EPR Spectroscopy:

-

Electron Paramagnetic Resonance spectroscopy is used to study complexes with paramagnetic metal ions like Cu(II), providing further insight into their coordination environment.[3]

5. X-Ray Crystallography:

-

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex in the solid state.[3][4]

Visualization of Workflows and Concepts

Logical Workflow for Synthesis and Chelation

The following diagram illustrates the general workflow from the commercially available cyclam to a functionalized metal complex, highlighting the role of the Tri-Boc-protected intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Copper-Cyclam Complexes from Tri-Boc-Cyclam

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of copper(II)-cyclam complexes, a class of compounds with significant potential in radiopharmaceutical applications and as antifungal agents.[1][2] The procedure involves two key steps: the deprotection of a tri-tert-butyloxycarbonyl (Tri-Boc) protected cyclam precursor and the subsequent complexation with a copper(II) salt.

Introduction

Cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives are highly effective chelators for transition metal ions, forming stable and inert complexes.[3] The resulting metallated cyclam complexes have found applications in various fields, including medical imaging and drug development. The use of a Boc-protected cyclam allows for regioselective functionalization of the macrocycle. The Boc groups can be efficiently removed under acidic conditions to yield the free amine, which is then ready for metal complexation. This protocol details a reliable method for the deprotection of Tri-Boc-cyclam and its subsequent complexation with copper.

Experimental Protocols

Part 1: Deprotection of Tri-Boc-Cyclam

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting groups from a tri-Boc-functionalized cyclam derivative using trifluoroacetic acid (TFA).

Materials:

-

Tri-Boc-cyclam derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Tri-Boc-cyclam derivative in dichloromethane (DCM) in a round-bottom flask.

-

Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM and TFA.[4][5] The reaction is typically stirred at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is fully consumed. Deprotection is often complete within a few hours.[5]

-

Once the reaction is complete, carefully remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected cyclam as a free amine.

Part 2: Copper(II) Complexation

This part of the protocol describes the chelation of the deprotected cyclam with a copper(II) salt.

Materials:

-

Deprotected cyclam

-

Copper(II) salt (e.g., CuCl₂, Cu(ClO₄)₂, or Cu(OAc)₂)

-

Methanol or water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Dissolve the deprotected cyclam in methanol or an appropriate solvent in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of the chosen copper(II) salt in the same solvent.

-

Add the copper(II) salt solution to the cyclam solution dropwise while stirring.

-

The reaction mixture is typically heated to reflux for several hours to ensure complete complexation.[6]

-

The progress of the complexation can be monitored by observing the color change of the solution and confirmed by analytical techniques such as UV-Vis spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid copper-cyclam complex can be purified by recrystallization from a suitable solvent system, such as diffusion of diethyl ether into a methanolic solution.[6]

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and characterization of copper-cyclam complexes. Actual values will vary depending on the specific cyclam derivative and reaction conditions.

| Parameter | Typical Value/Range | Method of Determination |

| Deprotection Yield | >90% | Gravimetric analysis after purification |

| Complexation Yield | High to very high yields[2] | Gravimetric analysis after purification |

| Purity | >95% | HPLC, NMR Spectroscopy |

| Copper-Nitrogen Bond Lengths | 1.980(6) to 2.063(6) Å | Single Crystal X-ray Diffraction[6] |

| Copper-Oxygen Bond Length (apical) | ~2.414(5) Å | Single Crystal X-ray Diffraction[6] |

Visualizations

Experimental Workflow:

Caption: A flowchart illustrating the two main stages: deprotection of Tri-Boc-cyclam and subsequent copper complexation.

Characterization of Copper-Cyclam Complexes

The synthesized copper-cyclam complexes can be thoroughly characterized using a variety of analytical techniques to confirm their structure and purity. These include:

-

Single Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths and coordination geometry. The copper center in cyclam complexes can adopt various geometries, such as distorted square-based pyramidal or octahedral.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the organic ligand framework of the complex.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: A powerful technique for studying paramagnetic Cu(II) complexes.

-

Mass Spectrometry: To confirm the molecular weight of the final complex.

-

UV-Visible Spectroscopy: To study the electronic properties of the copper complex.

Applications in Drug Development

Copper-cyclam complexes are of significant interest in the development of radiopharmaceuticals. Radioisotopes of copper, such as ⁶⁴Cu, can be chelated by cyclam derivatives and attached to targeting molecules for use in Positron Emission Tomography (PET) imaging and targeted radiotherapy.[6] The high stability of these complexes is crucial to prevent the in vivo release of the radionuclide.[6] Furthermore, certain copper-cyclam complexes have demonstrated potential as antifungal agents.[2]

This protocol provides a foundational method for the synthesis of these valuable compounds, enabling further research into their diverse applications.

References

- 1. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Cyclam-based iron(iii) and copper(ii) complexes: synthesis, characterization and application as antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Copper(ii) cyclam-based complexes for radiopharmaceutical applications: synthesis and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

Application Notes and Protocols for Radiopharmaceutical Synthesis Using 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, is a highly versatile macrocyclic ligand extensively utilized in the synthesis of radiopharmaceuticals. Its robust coordination chemistry allows for the stable chelation of various radiometals, including copper-64 (⁶⁴Cu), making it an ideal scaffold for the development of agents for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy. The tri-Boc protected derivative, 1,4,8-Tri-Boc-1,4,8,11-tetraazacyclotetradecane, serves as a crucial intermediate, enabling regioselective functionalization of the cyclam ring for conjugation to targeting biomolecules such as peptides and antibodies.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of ⁶⁴Cu-labeled radiopharmaceuticals, with a particular focus on agents for imaging tumor hypoxia.

Application: ⁶⁴Cu-Labeled Cyclam Derivatives for PET Imaging of Tumor Hypoxia

Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a critical factor in tumor progression, metastasis, and resistance to therapy. The hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and regulates genes involved in angiogenesis, glucose metabolism, and cell survival. Radiopharmaceuticals that can selectively accumulate in hypoxic regions offer a non-invasive method to visualize and quantify tumor hypoxia, thereby aiding in patient stratification and treatment planning.

Cyclam-based chelators, when conjugated to hypoxia-targeting moieties (e.g., 2-nitroimidazoles) and labeled with ⁶⁴Cu, can serve as effective PET imaging agents for hypoxia. The resulting radiotracer, upon entering a hypoxic cell, undergoes reduction, leading to the trapping of the ⁶⁴Cu complex intracellularly.

Experimental Protocols

This section details the multi-step process for the synthesis of a ⁶⁴Cu-labeled cyclam-peptide conjugate, starting from the tri-Boc protected precursor.

Protocol 1: Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting groups are removed under acidic conditions to yield the free amine functionalities required for conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in DCM (10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically a 1:1 ratio with DCM) to the stirring solution.[1]

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected cyclam derivative.

Protocol 2: Conjugation of Deprotected Cyclam to a Targeting Peptide

The deprotected cyclam, now a bifunctional chelator, is conjugated to a targeting peptide via a suitable linker. This example describes the formation of a succinimidyl ester for reaction with a primary amine on the peptide.[2]

Materials:

-

Deprotected cyclam derivative with a carboxylic acid functional group

-

Targeting peptide with a free amine group (e.g., c(RGDfK))

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the deprotected cyclam derivative (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

-

Add DCC (1.1 eq) to the solution and stir at room temperature for 4-6 hours to form the succinimidyl ester.

-

In a separate vial, dissolve the targeting peptide (1.0 eq) in anhydrous DMF.

-

Add the activated cyclam-NHS ester solution to the peptide solution and stir at room temperature overnight.

-

Monitor the reaction by HPLC.

-

Upon completion, purify the cyclam-peptide conjugate by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final conjugate.

Protocol 3: ⁶⁴Cu Radiolabeling of the Cyclam-Peptide Conjugate

The final step is the chelation of ⁶⁴Cu by the cyclam-peptide conjugate.

Materials:

-

Cyclam-peptide conjugate

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Ammonium acetate buffer (0.1 M, pH 5.5-8.0)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Dissolve the cyclam-peptide conjugate in ammonium acetate buffer.

-

Add the ⁶⁴CuCl₂ solution to the conjugate solution. The final pH should be between 5.5 and 8.0.[3]

-

Incubate the reaction mixture at a temperature ranging from room temperature to 95°C for 15-60 minutes. Optimal conditions will depend on the specific cyclam derivative.[3][4]

-

After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

If necessary, purify the ⁶⁴Cu-labeled conjugate using a Sep-Pak C18 cartridge or HPLC to remove any unchelated ⁶⁴Cu.

Data Presentation